Etaqualone is a synthetic compound belonging to the class of quinazolinone derivatives. [, ] It has primarily been studied for its potential therapeutic effects, particularly as a non-specific protein therapy agent and its impact on the involuntary nervous system. [, ] Etaqualone has been investigated for its potential in treating various conditions, including peptic ulcers, gonorrhea, and ocular diseases. [, , , ]
One study describes the synthesis of 3H-quinazolin-4-ones, including etaqualone, via benzylic oxidation and oxidative dehydrogenation using potassium iodide-tert-butyl hydroperoxide. [] This method employs a simple and efficient approach for benzylic activation, leading to the formation of the desired heterocycles in good yields. []
Etaqualone's molecular structure consists of a quinazoline core with a 2-methyl and a 3-(2-ethylphenyl) substituent. [, ] Quantum chemical calculations using density functional theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set have been employed to investigate the substituent effects on etaqualone's thermodynamic, electronic, and lipophilic properties. [] These studies revealed the influence of different substituents on molecular properties, providing valuable insights into structure-activity relationships. []
Etaqualone's mechanism of action involves its interaction with the involuntary nervous system. [] Studies suggest that it exerts its effects through the parasympathetic nervous system, potentially influencing vasodilation and leukocyte distribution. [] Further research is needed to fully elucidate its precise mechanisms in various physiological processes.
CAS No.: 127103-11-1
CAS No.: 1931-62-0
CAS No.: 65199-11-3
CAS No.: 489-58-7
CAS No.: 7632-10-2
CAS No.: 27233-92-7